molecular formula C17H19ClO3 B5201222 2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene

2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene

Cat. No. B5201222
M. Wt: 306.8 g/mol
InChI Key: QIGJYUXQYREZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity in the sports world as a performance-enhancing drug due to its ability to increase endurance and fat burning.

Mechanism of Action

2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene works by activating PPAR delta, a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation and energy metabolism. This leads to an increase in the uptake and utilization of fatty acids by skeletal muscle, which results in enhanced endurance and fat burning.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene can improve endurance and exercise performance in animal models. It has also been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism in skeletal muscle. In addition, it has been shown to reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene has several advantages for lab experiments, including its ability to improve endurance and fat burning in animal models. However, it also has several limitations, including its potential for abuse as a performance-enhancing drug and its lack of FDA approval for human use.

Future Directions

There are several future directions for research on 2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene, including its potential use in the treatment of metabolic and cardiovascular diseases, cancer, and muscle wasting. In addition, further studies are needed to investigate its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene involves several steps, including the reaction of 2,4-dichloro-5-nitrobenzoic acid with 2-(4-methoxyphenoxy)ethylamine to form 2-chloro-5-(2-(4-methoxyphenoxy)ethylamino)benzoic acid. This intermediate is then converted into the final product by reacting it with 1,3-dimethyl-2-imidazolidinone and thionyl chloride.

Scientific Research Applications

2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, lower triglyceride levels, and reduce inflammation in animal models. In addition, it has been investigated for its potential use in the treatment of cancer, neurodegenerative diseases, and muscle wasting.

properties

IUPAC Name

2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-12-10-16(11-13(2)17(12)18)21-9-8-20-15-6-4-14(19-3)5-7-15/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGJYUXQYREZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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